D-Xylo-2-Hexulosonic Acid Butyl Ester
Description
D-Xylo-2-Hexulosonic Acid Butyl Ester is a sugar acid derivative esterified with a butyl group. The methyl ester, D-Xylo-2-Hexulosonic Acid Methyl Ester, is synthesized for research purposes and has been referenced in pharmaceutical and chemical synthesis contexts . The butyl ester variant likely shares similarities in its core structure—a hexulosonic acid backbone with a ketone group at the C2 position—but differs in solubility, stability, and bioactivity due to the longer alkyl chain.
Properties
Molecular Formula |
C₁₀H₁₈O₇ |
|---|---|
Molecular Weight |
250.25 |
Synonyms |
(3R,4S,5R)-Butyl 3,4,5,6-tetrahydroxy-2-oxohexanoate; Butyl D-Sorbosonate; _x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
D-Xylo-2-Hexulosonic Acid Methyl Ester
- Structure : Differs only in the ester group (methyl vs. butyl).
- Properties: Smaller alkyl chain reduces hydrophobicity (lower logP) compared to the butyl ester.
Dimethylmalonic Acid Butyl Tetradecyl Ester
- Structure : Features a malonic acid backbone with dual ester groups (butyl and tetradecyl).
- Properties: Thermal Stability: Higher boiling point (874.99 K) and critical temperature (1071.31 K) due to the extended alkyl chain . Solubility: Extremely low water solubility (log10ws = -6.93) and high logP (6.600), indicating pronounced hydrophobicity . Comparison: The butyl group in D-Xylo-2-Hexulosonic Acid Butyl Ester may confer intermediate hydrophobicity compared to methyl and tetradecyl esters.
Oleanolic Acid Butyl Ester
- Structure: A triterpenoid ester with demonstrated polymorphism in crystal packing .
- Properties :
- Crystal Packing : Exhibits two polymorphic forms—layered (dispersive interaction-dominated) and helical (hydrogen-bonded). The metastable helical form relies on O-H···O hydrogen bonds, while the stable phase is governed by van der Waals forces .
- Relevance : Suggests that this compound may also exhibit polymorphism, with stability influenced by the balance between hydrogen bonding and dispersive interactions .
Physicochemical Properties Comparison
Computational and Experimental Insights
- Molecular Interactions: Studies on Oleanolic Acid Butyl Ester using CrystalExplorer and PIXEL methods revealed that dispersive forces contribute >60% to total interaction energy, even in hydrogen-bonded polymorphs . This implies that this compound’s stability may similarly depend on dispersive interactions, with hydrogen bonding playing a secondary role.
- Thermodynamic Stability: For Oleanolic Acid Butyl Ester, the metastable polymorph (helical) is stabilized by hydrogen bonds but transitions to the dispersive-dominated stable phase under thermal stress . Analogously, the butyl ester of D-Xylo-2-Hexulosonic Acid may exhibit temperature-dependent phase behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
